molecular formula C11H14ClNO B1655647 2-chloro-N-(1-phenylethyl)propanamide CAS No. 40023-41-4

2-chloro-N-(1-phenylethyl)propanamide

Cat. No.: B1655647
CAS No.: 40023-41-4
M. Wt: 211.69 g/mol
InChI Key: QSGXOZATHLLEEQ-UHFFFAOYSA-N
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Description

2-chloro-N-(1-phenylethyl)propanamide is an organic compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It is a specialty chemical used primarily in research and development settings. The compound is characterized by the presence of a chloro group, a phenylethyl group, and a propanamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-phenylethyl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with 1-phenylethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-chloropropanoyl chloride+1-phenylethylamineThis compound+HCl\text{2-chloropropanoyl chloride} + \text{1-phenylethylamine} \rightarrow \text{this compound} + \text{HCl} 2-chloropropanoyl chloride+1-phenylethylamine→this compound+HCl

The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of amide synthesis apply. Large-scale production would likely involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations would be essential for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The phenylethyl group can undergo oxidation to form corresponding ketones or carboxylic acids, while reduction can yield alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic hydrolysis typically involves hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Nucleophilic substitution: Substituted amides, thioamides, or ethers.

    Hydrolysis: 2-chloropropanoic acid and 1-phenylethylamine.

    Oxidation: Phenylacetone or benzoic acid derivatives.

    Reduction: Phenylethanol derivatives.

Scientific Research Applications

2-chloro-N-(1-phenylethyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-phenylethyl)propanamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro group and phenylethyl moiety can influence its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are necessary to elucidate its exact molecular interactions and effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-phenylethyl)acetamide
  • 2-chloro-N-(1-phenylethyl)butanamide
  • 2-chloro-N-(1-phenylethyl)pentanamide

Uniqueness

2-chloro-N-(1-phenylethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

2-chloro-N-(1-phenylethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGXOZATHLLEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396630
Record name 2-chloro-N-(1-phenylethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40023-41-4
Record name 2-chloro-N-(1-phenylethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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